Oglemilast

Content Navigation

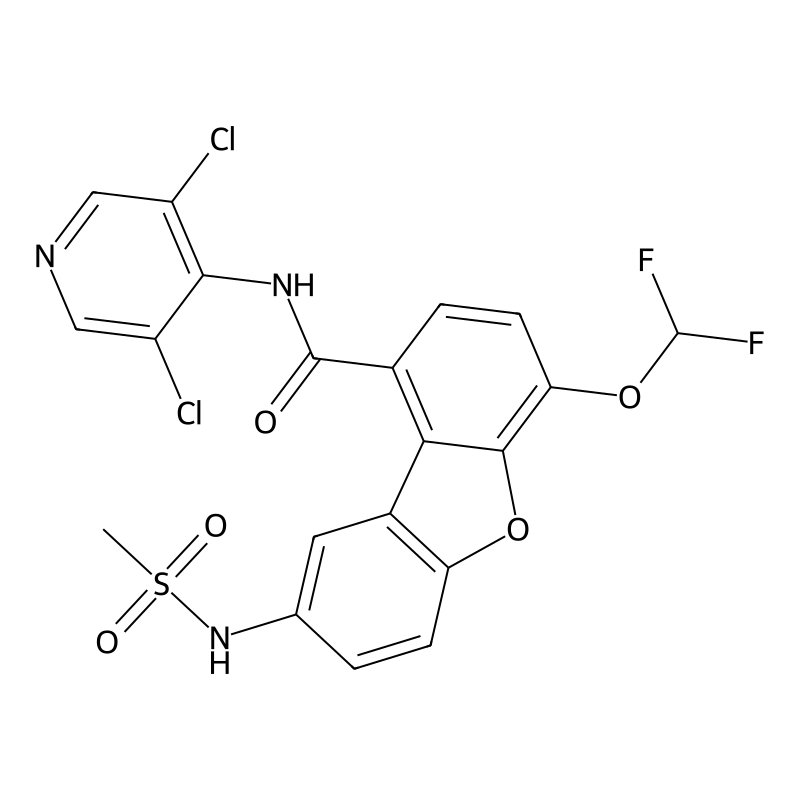

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Oglemilast PDE4 inhibitor mechanism of action

The Core Mechanism of PDE4 Inhibition

Phosphodiesterase-4 (PDE4) is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key second messenger inside cells [1] [2]. Inhibiting PDE4 increases intracellular cAMP levels, which activates downstream signaling pathways that suppress inflammatory responses [3]. The table below summarizes the primary cellular consequences.

| Key Anti-inflammatory Effects of PDE4 Inhibition | Affected Cells | Primary Outcomes |

|---|---|---|

| Innate Immune Cells | Neutrophils, Macrophages, Eosinophils | Inhibits production of pro-inflammatory cytokines (e.g., TNF-α, IL-8, LTB4), chemotaxis (cell migration), and degranulation [1] [3]. |

| Adaptive Immune Cells | T-cells (Th1, Th2, Th17) | Reduces the release of key cytokines (e.g., IL-2, IL-4, IL-5, IL-17) and dampens T-cell activation [2] [3]. |

| Structural Cells | Airway Smooth Muscle, Epithelial cells, Fibroblasts | Promotes smooth muscle relaxation, reduces mucus hypersecretion, and inhibits airway fibrosis and remodeling [1]. |

The following diagram illustrates the core signaling pathway through which PDE4 inhibitors exert their anti-inflammatory effects.

Inferred Profile of this compound

While detailed molecular data for this compound is scarce, its placement within the PDE4 inhibitor class and its clinical testing context provide clues.

- Clinical Context: A Phase 2 clinical trial investigated this compound for the prevention of exercise-induced bronchospasm in patients with stable mild asthma [4]. The study was completed, but no results were published, and the drug did not progress to later-phase trials or regulatory approval [5] [4].

- Inferred Preclinical Profile: As a PDE4 inhibitor developed for an airway disease, this compound's preclinical profile was likely similar to other members of its class. It would have been expected to show broad anti-inflammatory effects in cellular and animal models of asthma, particularly in suppressing eosinophil and neutrophil activity [1].

Experimental Protocols for PDE4 Inhibitor Characterization

The following methodologies are standard for elucidating the mechanism of action of a PDE4 inhibitor like this compound.

1. In Vitro PDE Enzyme Inhibition Assay

- Objective: To determine the compound's potency and selectivity in inhibiting PDE4 compared to other PDE families.

- Protocol:

- Enzyme Preparation: Isolate recombinant human PDE4 enzymes (subtypes A, B, C, D) and other PDE families (e.g., PDE3, PDE5) [5].

- Reaction: Incubate the enzyme with a known concentration of cAMP (the substrate) and a trace amount of radiolabeled (³H)cAMP in a suitable buffer.

- Inhibition Test: Co-incubate the enzyme-substrate mixture with various concentrations of the test inhibitor (this compound). A known PDE4 inhibitor like rolipram is used as a positive control [1].

- Measurement: Terminate the reaction and separate the hydrolyzed product (⁵ʹ-AMP) from the unhydrolyzed (³H)cAMP. Quantify the radioactivity of the product to calculate enzyme activity.

- Data Analysis: Plot inhibitor concentration versus percentage of enzyme activity to calculate the half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency [6].

2. Cellular Assay: Anti-inflammatory Effects on Human Neutrophils

- Objective: To confirm the functional anti-inflammatory effect in a relevant human cell type.

- Protocol:

- Cell Isolation: Isolate human neutrophils from peripheral blood of healthy donors.

- Pre-treatment: Pre-incubate the neutrophils with the inhibitor (this compound), a vehicle control, or a reference inhibitor.

- Stimulation: Stimulate the cells with a pro-inflammatory agent like Lipopolysaccharide (LPS) or N-Formylmethionyl-leucyl-phenylalanine (fMLP) to induce an inflammatory response [1].

- Measurement:

- Cytokine Release: Use an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of a key neutrophil-derived pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-8 (IL-8), in the cell culture supernatant after stimulation [1].

- Superoxide Anion Generation: Use a spectrophotometric assay (e.g., cytochrome C reduction) to quantify the release of reactive oxygen species, a marker of neutrophil activation [1].

- Data Analysis: Compare the levels of cytokines and superoxide anion in treated versus control groups to determine the percentage inhibition provided by the drug.

Insights from Other PDE4 Inhibitors

Understanding the features of successful PDE4 inhibitors highlights the properties this compound needed to demonstrate.

| Feature | Roflumilast (Approved) | Apremilast (Approved) | Crisaborole (Topical) | Inferred Implication for this compound |

|---|---|---|---|---|

| Potency (PDE4B IC₅₀) | 0.7 nM [6] | 140 nM [6] | 750 nM [6] | Required high potency for systemic efficacy. |

| Selectivity | High for PDE4B/D [6] | N/A | N/A | High selectivity crucial to minimize off-target side effects. |

| Key Challenge | Dose-limiting GI side effects (nausea, diarrhea) linked to PDE4D inhibition [2] [6] | GI side effects [2] | Minimal systemic exposure [6] | Its therapeutic window was likely too narrow, potentially leading to trial failure. |

The structural similarity of roflumilast to cAMP's natural binding mode contributes to its high potency, a benchmark this compound would have needed to meet [6].

Conclusion

While the specific mechanistic data for This compound remains limited and its development appears discontinued, it operated as a member of the PDE4 inhibitor class. Its proposed mechanism of action would have centered on elevating cAMP levels to broadly suppress inflammatory responses in immune and structural cells, with a specific clinical focus on asthma.

The search for this compound highlights a common challenge in drug development: many compounds enter clinical trials, but only a few succeed and have their detailed profiles published. Further insights would likely require access to internal pharmaceutical company data or patent documents.

References

- 1. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase-4 Inhibitors for the Treatment of ... [pmc.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase-4 Inhibitors for the Treatment of ... [frontiersin.org]

- 4. Study of this compound for the Prevention of Asthma. | MedPath [trial.medpath.com]

- 5. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early ... [pmc.ncbi.nlm.nih.gov]

- 6. Structural Insights: What Makes Some PDE4 Inhibitors More ... [pmc.ncbi.nlm.nih.gov]

phosphodiesterase-4 inhibitor exploratory research

Marketed PDE4 Inhibitors & Key Quantitative Data

| Inhibitor | Primary Indication(s) | Reported Potency (IC₅₀) | Key Research & Clinical Findings |

|---|---|---|---|

| Roflumilast [1] [2] [3] | Severe COPD (chronic bronchitis) [2] [3] | 0.7 nM [1] | Attenuates late-phase asthmatic response [2]; improves lung function and reduces exacerbations in COPD [2]; high potency enables lower dosing [1]. |

| Apremilast [1] [4] [3] | Psoriatic arthritis, plaque psoriasis [4] [3] | 140 nM [1] | Orally administered; also used for other inflammatory diseases (e.g., Behcet's syndrome, discoid lupus erythematosus) [3]. |

| Crisaborole [1] [4] [3] | Atopic dermatitis (topical) [4] [3] | 750 nM [1] | Topical application minimizes systemic side effects; rapidly absorbed and metabolized to inactive metabolites [3]. |

| Rolipram [4] [3] [5] | Preclinical/research tool (Originally investigated for depression) [4] [3] | Data not fully quantified in results | First-generation inhibitor; improves metabolic function in aging mice [5]; reduces lung injury and sepsis in models [3]; narrow therapeutic window limited clinical use [3]. |

Molecular Mechanisms and Signaling Pathways

PDE4 enzymes specifically hydrolyze cyclic adenosine monophosphate (cAMP), a crucial second messenger. Inhibiting PDE4 increases intracellular cAMP levels, activating downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which drives broad anti-inflammatory and immunomodulatory responses [6] [3].

A key concept is cAMP compartmentalization. Cells contain localized "signalosomes" where PDE4 isoforms, anchored by scaffolding proteins, hydrolyze cAMP to create discrete gradients and ensure receptor-specific responses [6]. This explains how a ubiquitous second messenger can elicit precise physiological effects.

core mechanism of PDE4 inhibition and cAMP signaling.

Research Frontiers and Disease Applications

Inflammatory & Respiratory Diseases

PDE4 inhibitors suppress pro-inflammatory cytokines (TNF-α, IL-6) and promote anti-inflammatory mediators (IL-10) [3]. Inhaled PDE4 inhibitors were developed to improve therapeutic index by minimizing systemic exposure, though several candidates failed clinical trials due to poor efficacy or solubility [2].

Neuropsychiatric Disorders

PDE4 inhibition is a promising strategy for Alzheimer's disease (AD) and Major Depressive Disorder (MDD). By elevating cAMP in the brain, inhibitors can counteract neuroinflammation, a key driver of these conditions [7]. They also show promise for Fragile X syndrome, with PDE4 inhibitors in clinical trials demonstrating improved cognitive and behavioral outcomes [8].

Cancer

PDE4 plays a complex, context-dependent role in oncology. It can be pro-tumorigenic in some cancers (e.g., certain liver cancers, hematologic tumors) by promoting proliferation and migration, while acting as a tumor suppressor in others [9]. PDE4 inhibitors are being explored to directly inhibit tumor growth and modulate the tumor immune microenvironment, potentially enhancing response to checkpoint inhibitors [9].

Metabolic Disorders

Research indicates PDE4 inhibition activates the AMPK-SIRT6 signaling pathway, improving adipose distribution, reducing inflammation, and reversing metabolic dysfunction in aging mouse models [5]. This positions PDE4 as a potential target for treating aging-related metabolic diseases.

Experimental Protocols for Key Assays

Below are detailed methodologies for core experiments in PDE4 inhibitor research.

In Vitro PDE4 Enzyme Inhibition Assay (Biochemical Potency)

This assay directly measures a compound's ability to inhibit PDE4 enzymatic activity [4].

- Key Reagents: Recombinant human PDE4 enzyme (specific subtype or cocktail), 3H- or fluorescently-labeled cAMP, unlabeled cAMP, test inhibitor, scintillation proximity beads (if using radiolabeled substrate).

- Procedure:

- Prepare reaction buffer (e.g., Tris-HCl, MgCl2, β-mercaptoethanol).

- In a microplate, mix inhibitor at various concentrations with PDE4 enzyme and pre-incubate.

- Initiate reaction by adding labeled/unlabeled cAMP substrate.

- Incubate (e.g., 30-60 minutes at 30°C) for linear hydrolysis kinetics.

- Terminate reaction (e.g., heat, EDTA, or specific stop solution).

- Quantify remaining cAMP or produced AMP:

- Radiolabeled Detection: Add SPA beads, incubate, and measure scintillation counts. Conversion of cAMP is inversely proportional to counts.

- Fluorescent/MALDI Detection: Use alternative detection methods [4].

- Data Analysis: Calculate % inhibition relative to control (no inhibitor). Fit data to a dose-response curve to determine IC₅₀ value.

In Vitro Anti-inflammatory Activity (Cell-Based)

This assesses functional efficacy of inhibitors in a cellular context [3].

- Key Reagents: Immune cells (e.g., macrophages like RAW 264.7, peripheral blood mononuclear cells), LPS (lipopolysaccharide), test inhibitor, ELISA kits for cytokines (TNF-α, IL-6, IL-10).

- Procedure:

- Seed cells in culture plates and pre-treat with various concentrations of the PDE4 inhibitor.

- After pre-treatment, stimulate cells with LPS to induce inflammatory response.

- Incubate (e.g., 6-24 hours).

- Collect cell culture supernatant.

- Quantify cytokine levels using ELISA per manufacturer's protocol.

- Data Analysis: Compare cytokine levels in inhibitor-treated vs. LPS-only control groups to determine suppression of pro-inflammatory markers and/or induction of anti-inflammatory markers.

In Vivo Efficacy in Respiratory Inflammation

This evaluates inhibitor efficacy in a whole-organism disease model [2] [3].

- Model: Ovalbumin (OVA)-induced airway inflammation in mice.

- Procedure:

- Sensitize mice with OVA intraperitoneally on days 0 and 7.

- From day 14, challenge mice with aerosolized OVA for several days to induce inflammation.

- Administer test inhibitor (orally or via inhalation) prophylactically or therapeutically during challenge phase.

- Assess endpoints 24-48 hours after final challenge:

- Bronchoalveolar Lavage (BAL): Collect BAL fluid, count total and differential inflammatory cells (eosinophils, neutrophils).

- Cytokine Measurement: Analyze BAL fluid or lung homogenates for cytokines.

- Lung Histology: Score lung tissue sections for inflammation, mucus, and damage.

The following pathway diagram integrates neuroinflammation and metabolic mechanisms based on research findings [7] [5]:

PDE4 inhibition activates downstream neuroprotective and metabolic pathways.

Research Considerations and Future Directions

- Subtype Selectivity: A major goal is developing PDE4B-selective inhibitors for anti-inflammatory effects while avoiding PDE4D-mediated side effects like emesis [2].

- Local Administration: Topical and inhaled formulations successfully mitigate systemic side effects [2] [3].

- Signalosome Targeting: Novel strategies aim to disrupt specific PDE4-protein interactions within signalosomes using disruptor peptides, inhibiting local pools without global PDE4 blockade [6].

References

- 1. PDE4 Inhibitors: Bridging Molecular Insights With Clinical ... [pubmed.ncbi.nlm.nih.gov]

- 2. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for ... [frontiersin.org]

- 3. PDE4 inhibitors: potential protective effects in inflammation ... [frontiersin.org]

- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early ... [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase 4 inhibitor activates AMPK-SIRT6 ... [aging-us.com]

- 6. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase 4 Inhibition in Neuropsychiatric ... [mdpi.com]

- 8. Fragile X and PDE Inhibitors: A Promising Path Forward for ... [fraxa.org]

- 9. The multifaceted role of phosphodiesterase 4 in tumor [frontiersin.org]

Compound Profile and Mechanism of Action

Oglemilast is a potent, small-molecule inhibitor that targets the PDE4 enzyme. The table below summarizes its core biochemical characteristics:

| Property | Description |

|---|---|

| Synonyms | GRC 3886 [1] |

| Target | Phosphodiesterase-4 (PDE4) [1] |

| IC₅₀ for PDE4D3 | 0.5 nM (indicating very high potency) [1] |

| Primary Therapeutic Focus | Inflammatory airway diseases (e.g., COPD, Asthma) [1] [2] |

| Key Pharmacological Action | Inhibition of pulmonary cell infiltration, including eosinophilia and neutrophilia [1] |

PDE4 enzymes break down cyclic adenosine monophosphate (cAMP), a key secondary messenger in cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, which leads to downstream suppression of inflammatory responses [2] [3] [4]. The diagram below illustrates this central anti-inflammatory mechanism of action.

Preclinical and Clinical Development

The following table outlines the key stages of this compound's development journey:

| Development Phase | Key Findings / Study Details |

|---|---|

| Preclinical Research | Demonstrated inhibition of pulmonary cell infiltration (eosinophilia and neutrophilia) in animal models, supporting its potential for inflammatory airway diseases [1] [2]. |

| Licensing & Partnerships | Glenmark licensed out this compound to Forest Laboratories (now Allergan) for North America and Teijin Pharma for Japan, indicating external validation of its potential [5] [6]. |

| Phase I Trials | Successfully completed, establishing a preliminary safety and tolerability profile in humans [5] [6]. |

| Phase II Trial (NCT00671073) | A 14-week, randomized, placebo-controlled, dose-ranging study to assess the efficacy and safety of this compound in 427 patients with COPD. The study was completed, but no results have been made public [7]. |

PDE4 Inhibitor Context and this compound's Status

This compound was one of several PDE4 inhibitors developed for inflammatory conditions. Roflumilast was the first PDE4 inhibitor approved for severe COPD, while others like cilomilast faced development challenges, often due to class-related side effects such as gastrointestinal disturbances [2] [3]. A 2022 review noted this compound as an investigational oral PDE4 inhibitor that had been studied in inflammatory airway diseases [2].

Based on available information, this compound appears to be stalled in development. The Phase II trial registered under NCT00671073 was completed, but no findings have been posted, and there have been no reports of further clinical advancement since then [7].

References

- 1. This compound (GRC 3886) | PDE4 Inhibitor | MedChemExpress [medchemexpress.com]

- 2. Update on roflumilast, a phosphodiesterase 4 inhibitor for the ... [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to ... [mdpi.com]

- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early ... [pmc.ncbi.nlm.nih.gov]

- 5. Glenmark gets USFDA nod to market generic Meloxicam [business-standard.com]

- 6. Napo Pharmaceuticals, Inc. Receives Approval From ... [biospace.com]

- 7. Trial | NCT00671073 [cdek.pharmacy.purdue.edu]

Oglemilast solubility DMSO and storage conditions

Solubility and Storage Data

The table below summarizes the key physical property and storage information for Oglemilast:

| Property | Specification / Value |

|---|---|

| Molecular Weight | 516.30 g/mol [1] [2] |

| Solubility in DMSO | 4 mg/mL (7.75 mM) [1] [2] |

| Preparation Note | Requires ultrasonic treatment; use newly opened, hygroscopic DMSO [1] [2] |

| Storage Condition | Expected Stability / Duration |

|---|---|

| Powder (as supplied) | -20°C for 3 years [1] [2] [3] |

| Powder (as supplied) | 4°C for 2 years [1] [2] |

| DMSO Stock Solution | -80°C for 2 years [1] [2] |

| DMSO Stock Solution | -20°C for 1 year [1] [2] |

Experimental Protocols

Based on the search results, here are methodologies for handling this compound in a research setting.

Stock Solution Preparation in DMSO

For in vitro assays, you can prepare a 4 mg/mL stock solution directly in DMSO [1] [2].

- Procedure: Weigh the desired amount of this compound powder and dissolve it in DMSO to achieve a concentration of 4 mg/mL.

- Handling Instructions: To aid dissolution, use brief sonication in an ultrasonic bath. Because DMSO is hygroscopic and can affect solubility, it is recommended to use a newly opened container for stock solution preparation.

- Storage: Aliquot the prepared stock solution to avoid repeated freeze-thaw cycles. It is most stable when stored at -80°C, but can also be kept at -20°C for shorter periods [1] [2].

Working Solution for In Vivo Studies

For animal studies, one referenced protocol suggests using a corn oil mixture to administer the compound [1] [2].

- Procedure: To prepare a 0.4 mg/mL working solution, mix 100 µL of the 4 mg/mL DMSO stock solution with 900 µL of corn oil.

- Result: This yields a clear solution suitable for administration. The guide notes that this protocol should be used with caution if the dosing period exceeds half a month [1] [2].

Experimental Workflow Diagram

The following diagram outlines the key decision points and steps for handling this compound in the laboratory, from storage to application.

This workflow maps the handling of this compound from storage to experimental use.

References

Oglemilast IC50 for PDE4D3 enzyme inhibition

Quantitative Data on Oglemilast Inhibition

The table below summarizes the key quantitative data for this compound's inhibitory activity:

| Target | IC₅₀ Value | Assay Type | Biological Context |

|---|---|---|---|

| PDE4D3 | 0.5 nM [1] | In vitro enzyme inhibition | Recombinant enzyme activity [1] |

| PDE4D3 Reporter Cell Line | 4.4 nM (EC₅₀) [1] | Cellular assay | Functional activity in a cellular system [1] |

| PDE4B1 Reporter Cell Line | 11.4 nM (EC₅₀) [1] | Cellular assay | Functional activity in a cellular system [1] |

Experimental Protocols

The following section outlines general methodologies for evaluating PDE4 inhibitors like this compound, based on standard approaches in the field.

In Vitro PDE4 Enzyme Inhibition Assay

This protocol measures the direct inhibition of the PDE4D3 enzyme.

- Principle: The assay quantifies the inhibitor's ability to block the hydrolysis of a cyclic AMP (cAMP) substrate by the PDE4 enzyme. The amount of remaining cAMP can be detected using various methods.

- Key Reagents:

- Recombinant human PDE4D3 enzyme.

- This compound (serial dilutions in DMSO).

- cAMP substrate.

- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5-10 mM MgCl₂).

- Detection reagents (e.g., for fluorescence or luminescence).

- Procedure:

- Reaction Setup: In a reaction plate, mix the assay buffer, PDE4D3 enzyme, and various concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

- Pre-incubation: Incubate the mixture for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

- Initiate Reaction: Start the enzymatic reaction by adding the cAMP substrate.

- Stop Reaction: After a specific incubation time (e.g., 60 minutes at 30°C), stop the reaction using a stop solution or by heat inactivation.

- Detection and Analysis: Use a detection kit to measure the amount of non-hydrolyzed cAMP. Plot the signal against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value [1].

Cellular Assay for Functional Inhibition

This protocol assesses the functional consequences of PDE4 inhibition in a whole-cell system.

- Principle: Inhibiting PDE4 increases intracellular cAMP levels, which can activate downstream signaling pathways, such as the Protein Kinase A (PKA) pathway. This can be measured using reporter gene assays or by monitoring the phosphorylation of specific PKA substrates.

- Key Reagents:

- Cell line expressing PDE4D3 (e.g., engineered reporter cell line).

- This compound (serial dilutions).

- Cell culture medium and supplements.

- Reporter lysis buffer and detection reagents (e.g., luciferase assay system).

- Procedure:

- Cell Seeding: Seed cells into a multi-well plate and culture until they reach an appropriate density (e.g., 70-90% confluency).

- Treatment: Treat the cells with a range of concentrations of this compound. A PDE4 non-selective inhibitor like IBMX (3-isobutyl-1-methylxanthine) can be used as a positive control.

- Stimulation (Optional): Cells may be stimulated with an agent that elevates cAMP (e.g., forskolin) to amplify the signal.

- Incubation: Incubate cells for a predetermined time (e.g., 4-24 hours) to allow for reporter gene expression or substrate phosphorylation.

- Measurement: Lyse the cells and measure the reporter activity (e.g., luminescence) or detect phosphorylated PKA substrates via immunoblotting. The EC₅₀ value is calculated from the dose-response curve [1].

Signaling Pathway and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the role of PDE4D3 in cellular signaling and the workflow for assessing this compound's activity.

Diagram 1: cAMP-PKA Signaling and PDE4D3 Regulation

This diagram shows the key components of the cAMP signaling pathway regulated by PDE4D3 and how this compound exerts its effect.

Diagram 2: Workflow for this compound Activity Assessment

This diagram outlines the logical flow of experiments to characterize this compound, from in vitro screening to in vivo validation.

Application Notes

- Therapeutic Potential: this compound inhibits pulmonary cell infiltration, including eosinophilia and neutrophilia, highlighting its potential for treating inflammatory airway diseases like asthma and COPD [1]. Recent research also implicates PDE4D in cancer, showing that its overexpression can drive resistance to targeted therapy in BRAF-mutated melanoma, suggesting PDE4 inhibition could be a novel therapeutic option [2].

- Mechanism and Specificity: this compound is a potent, orally active PDE4 inhibitor [1]. PDE4D is highly expressed in the brain and immune cells. Inhibiting PDE4 increases cAMP levels, which in turn modulates the activity of PKA, leading to reduced expression of pro-inflammatory cytokines [3]. PDE4D3, a long isoform, can be regulated by PKA phosphorylation, which enhances its activity and creates a sensitive negative-feedback loop for cAMP signaling termination [4].

- Handling and Storage: For research purposes, this compound is typically handled as a solid powder. It is recommended to prepare stock solutions in DMSO and store them at -20°C or -80°C to maintain stability, with avoidance of repeated freeze-thaw cycles [1].

References

- 1. This compound (GRC 3886) | PDE4 Inhibitor | MedChemExpress [medchemexpress.com]

- 2. PDE4D drives rewiring of the MAPK pathway in BRAF ... [biosignaling.biomedcentral.com]

- 3. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]

- 4. PKA-phosphorylation of PDE4D3 facilitates recruitment of the ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Assessing Oglemilast's Effect on Pulmonary Cell Infiltration

Introduction and Biological Rationale

Oglemilast (also known as GRC 3886) is a potent, orally active phosphodiesterase-4 (PDE4) inhibitor investigated for treating inflammatory airway diseases such as chronic obstructive pulmonary disease (COPD) and asthma [1] [2]. Its primary mechanism involves the selective inhibition of the PDE4 enzyme, particularly the PDE4D3 isoform, with a notably low half-maximal inhibitory concentration (IC50) of 0.5 nM [1] [2]. By inhibiting PDE4, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the activity of immune and inflammatory cells, leading to a broad anti-inflammatory effect [3] [4].

A key manifestation of this anti-inflammatory activity is the suppression of pulmonary cell infiltration, including eosinophils and neutrophils, which are central effector cells in the inflammation seen in asthma and COPD [1]. The following notes and protocols detail the experimental approach for evaluating this critical pharmacological activity of this compound in a pre-clinical setting.

This compound Profile and Key Data

Biochemical and Pharmacological Characterization

Table 1: Key biochemical and pharmacological properties of this compound.

| Parameter | Value / Description | Source |

|---|---|---|

| CAS Number | 778576-62-8 | [1] [5] [2] |

| Molecular Formula | C₂₀H₁₃Cl₂F₂N₃O₅S | [1] [5] |

| Molecular Weight | 516.3 g/mol | [1] [5] [2] |

| Primary Target | Phosphodiesterase-4 (PDE4) | [1] [2] |

| IC50 for PDE4D3 | 0.5 nM | [1] [2] |

| Reported EC50 (PDE4B1) | 11.4 nM | [1] |

| Reported EC50 (PDE4D3) | 4.4 nM | [1] |

| Primary Bioactivity | Suppresses pulmonary cell infiltration (eosinophilia and neutrophilia) | [1] [2] |

Anti-inflammatory Effects of PDE4 Inhibition

The anti-inflammatory effects of PDE4 inhibitors like this compound provide the foundation for its impact on cell infiltration. The diagram below outlines the core signaling pathway.

PDE4 is the major cAMP-degrading enzyme in immune cells. Inhibition by this compound elevates cAMP levels, activating protein kinase A (PKA) and subsequent downstream effects, which include suppression of pro-inflammatory transcription factors like Nuclear Factor kappa B (NF-κB) [3] [4]. This suppresses the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are key drivers of leukocyte recruitment into the lungs [3]. Other PDE4 inhibitors, such as rolipram and roflumilast, have been shown to inhibit NF-κB and p38 MAPK signaling, reducing TNF-α production and thereby mitigating inflammation [3].

In Vivo Protocol: Pulmonary Cell Infiltration Assay

This protocol outlines the procedure for assessing this compound's efficacy in suppressing inflammatory cell infiltration into the lungs in a lipopolysaccharide (LPS)-challenged rodent model.

Experimental Workflow

The overall workflow for the in vivo assay is summarized in the following diagram.

Materials and Reagents

- Test Compound: this compound (e.g., from TargetMol, MedChemExpress). Prepare a suspension or solution in a suitable vehicle like 0.5% methylcellulose.

- Animals: Male or female rats or mice (e.g., Sprague-Dawley rats, 6-8 weeks old).

- Inflammatory Challenge: Lipopolysaccharide (LPS from E. coli or other serotypes).

- Anesthetics: Ketamine/Xylazine mixture or isoflurane.

- Perfusion Solution: Sterile 1x Phosphate Buffered Saline (PBS).

- Lung Digestion Cocktail: Collagenase Type IV (0.5 mg/ml) or Liberase Blendzyme (2 μg/ml) and DNase I (25 units/ml) in RPMI 1640 medium [6].

- Cell Staining: Antibodies for flow cytometry (e.g., anti-CD11b, anti-Ly6G for neutrophils, anti-Siglec-F for eosinophils), Red Blood Cell (RBC) Lysis Buffer.

Detailed Step-by-Step Procedure

- Animal Pre-treatment: Administer this compound orally to animals via gavage. A typical ID50 value of 1.45 mg/kg has been reported in rats for blocking LPS-induced pulmonary neutrophilia [5]. Include multiple dose groups (e.g., 0.1, 1, 3, 10 mg/kg) to establish a dose-response, plus vehicle and positive control groups.

- Inflammatory Challenge: At an appropriate time post-dosing (e.g., 1 hour), anesthetize the animals. Instill a defined dose of LPS (e.g., 5-10 μg in 50 μL PBS) intranasally or via intratracheal instillation. The control (sham) group receives PBS only.

- Necropsy and Lung Harvest: Euthanize animals 16-24 hours post-LPS challenge. Perfuse the lungs via the right ventricle with cold PBS to remove circulating blood cells. Excise the lungs and place them in cold RPMI 1640 medium [6].

- Lung Tissue Processing to Single-Cell Suspension:

- Mince the lung tissue thoroughly with scissors into 1 mm³ chunks.

- Incubate the tissue with 2-5 ml of digestion medium (Collagenase/DNase I in RPMI) at 37°C for 45 minutes with agitation (e.g., 200 rpm) [6].

- Stop the reaction by adding 1-2 ml of heat-inactivated Fetal Bovine Serum (FBS).

- Mechanically dissociate the tissue further by pipetting vigorously or passing it through a 10 ml syringe fitted with an 18-gauge needle 10 times.

- Filter the resulting homogenate through a 100-μm cell strainer into a 50 ml conical tube.

- Centrifuge the cells at 300-500 x g for 5 minutes at 4-10°C. Resuspend the pellet in PBS.

- Red Blood Cell Lysis: Resuspend the cell pellet in 1-3 ml of RBC lysis buffer. Incubate at room temperature for 1-2 minutes. Stop the reaction by adding excess PBS with 10% FBS. Centrifuge again [6].

- Cell Analysis and Counting:

- Total Cell Count: Resuspend the final pellet in a known volume of PBS/BSA. Count total live cells using a hemocytometer or an automated cell counter.

- Differential Count:

- Flow Cytometry: Stain the cells with fluorescently-labeled antibodies. Identify neutrophils (e.g., CD11b⁺, Ly6G⁺) and eosinophils (e.g., CD11b⁺, Siglec-F⁺, Ly6G⁻). Acquire data on a flow cytometer and analyze using software like FlowJo.

- Cytospin and Staining: Alternatively, prepare cytospin slides and stain with Diff-Quick or Hema 3 stains. Differentiate and count at least 300 cells under a light microscope (40x or 100x oil immersion) based on nuclear morphology and cytoplasmic granules.

Data Analysis and Interpretation

- Calculate the total number of each cell type (neutrophils, eosinophils, macrophages, lymphocytes) per lung or per gram of lung tissue.

- Express data as mean ± SEM for each treatment group (n=5-8 animals/group).

- Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare this compound-treated groups against the vehicle-treated LPS control group. A p-value of < 0.05 is considered statistically significant.

- The ID50 (dose causing 50% inhibition of infiltration) can be calculated from the dose-response curve.

In Vitro Protocol: Human Whole Blood Assay for TNF-α Inhibition

This supplemental in vitro protocol assesses the immunomodulatory effect of this compound relevant to its anti-infiltration activity.

Procedure Summary

- Blood Collection: Collect fresh human peripheral blood from healthy volunteers into heparinized or lithium heparin tubes.

- Compound Incubation: Dilute this compound in DMSO and further in culture medium. Add the dilutions to whole blood in a 96-well plate. Include a vehicle control and a reference PDE4 inhibitor control.

- Stimulation: Stimulate the blood with LPS (e.g., 100 ng/ml - 1 μg/ml) to induce TNF-α production.

- Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

- Plasma Collection: Centrifuge the plate to collect the plasma supernatant.

- TNF-α Quantification: Measure TNF-α levels in the plasma using a commercial ELISA kit, following the manufacturer's instructions.

Data Interpretation

- This compound has been reported to inhibit LPS-induced TNF-α production in human whole blood with an IC50 of 190 nM [5].

- This assay provides a direct measure of the compound's potency in a human-relevant system and correlates with its ability to suppress systemic and local inflammatory responses that drive cell infiltration.

Expected Results and Summary

Table 2: Summary of expected results from this compound assays.

| Assay Type | Reported this compound Activity | Key Metric |

|---|---|---|

| Enzyme Inhibition | Potent inhibition of PDE4 | IC50 = 0.5 nM (PDE4D3) [1] [2] |

| In Vitro Whole Blood | Inhibition of TNF-α production | IC50 = 190 nM [5] |

| In Vivo Rat Model | Inhibition of LPS-induced pulmonary neutrophilia | ID50 = 1.45 mg/kg (oral) [5] |

| Emetic Potential | Improved side-effect profile | No emesis in ferrets at 100 mg/kg [5] |

References

- 1. | PDE | TargetMol this compound [targetmol.com]

- 2. This compound (GRC 3886) | PDE4 Inhibitor | MedChemExpress [medchemexpress.com]

- 3. PDE4 inhibitors: potential protective effects in inflammation ... [pmc.ncbi.nlm.nih.gov]

- 4. PDE4 inhibitors as new anti-inflammatory drugs: Effects on ... [sciencedirect.com]

- 5. | CAS:778576-62-8 | Potent... | Manufacturer BioCrick this compound [biocrick.com]

- 6. Isolation of Lung Infiltrating in Mice Cell [bio-protocol.org]

Oglemilast eosinophilia and neutrophilia suppression methods

Mechanism of Action: The PDE4 Inhibition Pathway

The following diagram illustrates the core mechanism by which Oglemilast suppresses inflammation, centered on the elevation of cAMP levels within immune cells.

PDE4 is the primary enzyme responsible for degrading cAMP in inflammatory cells [1] [2]. Elevated cAMP levels mediate a network of anti-inflammatory and immunomodulatory responses, ultimately leading to reduced activation and tissue infiltration of key immune cells like neutrophils and eosinophils [1] [2].

Quantitative Inhibitory Profile

The high potency of this compound is demonstrated by its half-maximal inhibitory concentration (IC₅₀) values against different PDE4 enzyme subtypes, as shown in the table below.

Table 1: In Vitro Inhibitory Potency (IC₅₀) of this compound [3] [4] [5]

| PDE4 Isoform | Reported IC₅₀ Value |

|---|---|

| PDE4D3 | 0.5 nM |

| PDE4B1 | 11.4 nM |

The sub-nanomolar potency against the PDE4D3 subtype suggests that this compound's therapeutic effects may be particularly mediated through the inhibition of this variant [3].

Evidence from Preclinical Models

In vivo studies provide direct evidence for this compound's efficacy. The compound has been shown to suppress pulmonary cell infiltration, including eosinophilia and neutrophilia, in animal models [3] [4] [5]. This indicates that the anti-inflammatory mechanism observed at the cellular level functionally translates to a reduction of pathological immune cell accumulation in lung tissue.

Application Notes & Experimental Protocols

In Vitro PDE4 Inhibition Assay

This protocol is used to determine the IC₅₀ of this compound against specific PDE4 isoforms [3] [5].

- Objective: To quantify the potency of this compound in inhibiting the activity of recombinant human PDE4 enzymes.

- Key Reagents: Recombinant PDE4B1 and PDE4D3 enzymes, this compound (prepared in DMSO), cAMP substrate, scintillation proximity beads (if using a radioactive assay) or a colorimetric/fluorometric cAMP detection kit.

- Procedure:

- Reaction Setup: Incubate the PDE4 enzyme with a range of concentrations of this compound (e.g., from 0.1 nM to 100 nM) for a pre-incubation period.

- Substrate Addition: Initiate the reaction by adding a fixed concentration of cAMP.

- Reaction Termination: Stop the reaction after a set time (e.g., 60 minutes) by heat inactivation or a stopping reagent.

- Product Detection: Quantify the amount of hydrolyzed product (AMP) using an appropriate method. Radioactive assays use [³H]-cAMP and scintillation counting, while non-radioactive kits often use antibodies or enzymes for detection.

- Data Analysis: Calculate the percentage of inhibition for each this compound concentration. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis.

In Vivo Model of Pulmonary Inflammation

This protocol assesses the efficacy of this compound in suppressing eosinophil and neutrophil infiltration into the lungs [3] [4] [5].

- Objective: To evaluate the anti-inflammatory effect of orally administered this compound in an animal model of inflammatory airway disease.

- Key Reagents: this compound (formulated for oral gavage), appropriate vehicle control, challenge agent (e.g., allergen for eosinophilic inflammation or LPS for neutrophilic inflammation), bronchoalveolar lavage (BAL) collection materials.

- Procedure:

- Animal Pretreatment: Administer this compound or vehicle to groups of animals (e.g., mice or rats) via oral gavage.

- Disease Induction: After a predetermined time (e.g., 1 hour post-dose), challenge the animals with an inflammatory agent via intranasal or intratracheal instigation.

- Necropsy and Sample Collection: At the peak of inflammation (e.g., 24-48 hours post-challenge), euthanize the animals.

- BAL Fluid Analysis: Perform BAL to collect cells from the airway lumen.

- Cell Counting and Differentiation: Centrifuge the BAL fluid and re-suspend the cell pellet. Perform total cell counts using a hemocytometer. Prepare cytospin slides and use staining (e.g., Diff-Quick) for differential cell count (eosinophils, neutrophils, macrophages, lymphocytes) under a light microscope.

- Data Analysis: Compare the total and differential cell counts in the this compound-treated group against the vehicle-treated control group. Statistical significance is typically determined using a t-test or ANOVA.

Detailed Signaling Pathway and Experimental Workflow

The following diagram integrates the molecular mechanism with a typical in vivo experimental workflow to provide a comprehensive overview from cellular action to efficacy readout.

Research Implications and Future Directions

This compound represents the ongoing pursuit of PDE4 inhibitors with an improved therapeutic index. Its high potency and oral activity make it a valuable candidate for treating inflammatory airway diseases like COPD and asthma [3] [1]. Future research may focus on optimizing the compound's selectivity for specific PDE4 subtypes (e.g., PDE4B over PDE4D) to enhance efficacy while minimizing side effects commonly associated with this drug class, such as nausea and emesis [1] [2].

References

- 1. Update on roflumilast, a phosphodiesterase 4 inhibitor for the ... [pmc.ncbi.nlm.nih.gov]

- 2. Current insights on clinical efficacy of roflumilast for ... [sciencedirect.com]

- 3. This compound (PD012630, OKFDRAHPFKMAJH-UHFFFAOYSA-N) [probes-drugs.org]

- 4. | PDE | TargetMol this compound [targetmol.com]

- 5. This compound (GRC 3886) | PDE4 Inhibitor [medchemexpress.com]

Oglemilast stock solution preparation in DMSO

Oglemilast Data Summary

| Property | Value / Description | Source |

|---|---|---|

| CAS Number | 778576-62-8 | [1] [2] [3] |

| Molecular Formula | C₂₀H₁₃Cl₂F₂N₃O₅S | [1] [2] [4] |

| Molecular Weight | 516.30 g/mol | [1] [2] [3] |

| Purity | ≥98% - 99.97% | [1] [2] [5] |

| Appearance | Light yellow to khaki solid powder | [1] [2] |

| Solubility in DMSO | ~4 mg/mL (~7.75 mM) | [1] [2] [3] |

Protocol: this compound Stock Solution Preparation in DMSO

This protocol outlines the procedure for preparing a 10 mM this compound stock solution in DMSO, based on supplier-recommended practices [1] [2].

Materials and Equipment

- Compound: this compound (GRC 3886) powder

- Solvent: Anhydrous DMSO (freshly opened is recommended [1])

- Equipment: Analytical balance, ultrasonic cleaner (or bath), vortex mixer, Class A volumetric flasks or microtubes

Calculation and Weighing

- To prepare 1 mL of a 10 mM stock solution:

- Mass required = (Desired volume in L) × (Desired concentration in M) × (Molecular weight in g/mol)

- Mass = 0.001 L × 0.01 mol/L × 516.30 g/mol = 5.163 mg

- Accurately weigh out 5.16 mg of this compound powder and transfer it to a 1 mL volumetric flask or a sterile microtube.

Dissolution

- Add 1 mL of anhydrous DMSO directly to the container with the weighed powder.

- Vortex the mixture vigorously for 1-2 minutes to ensure the powder is fully suspended and wet.

- Sonicate the solution for 5-10 minutes. Sonication, using either a bath or probe, is explicitly recommended to aid dissolution [2] [3].

- Visually inspect the solution. It should be clear and may have a light yellow color. If any undissolved particles remain, continue sonication in short bursts until the solution is clear.

Aliquoting and Storage

- Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) to minimize freeze-thaw cycles and contact with atmospheric moisture.

- Store the aliquots at -20°C for short-term use (approximately one month) or at -80°C for long-term storage (six months to one year) [1] [2].

- Clearly label all containers with the compound name, concentration, date of preparation, and your initials.

Critical Experimental Considerations

- Hygroscopic DMSO: Hygroscopic DMSO can absorb water from the atmosphere, which may affect the solubility of this compound and lead to compound precipitation or degradation over time. Always use a freshly opened bottle of high-quality, anhydrous DMSO for stock solution preparation and keep it tightly sealed [1].

- Solubility Limit: The typical solubility of this compound in DMSO is reported to be approximately 4 mg/mL (~7.75 mM). Attempting to prepare a stock solution at or near this saturation point (e.g., 10 mM) increases the risk of precipitation, especially if the DMSO is not perfectly anhydrous. If precipitation is observed, gently warm the solution to 25-37°C and vortex to re-dissolve.

- For Research Use Only: This product is intended for research purposes only and is not for human or veterinary use [1] [2].

- Stability: While the powder is stable at ambient temperature for short periods during shipping, the stock solution in DMSO is less stable. Adhere to the recommended storage conditions and avoid repeated freeze-thaw cycles to maintain stability.

Workflow for Stock Solution Preparation and Use

The following diagram summarizes the entire process from preparation to application in cell-based assays, highlighting key quality control checkpoints.

References

- 1. | PDE4 inhibitor | CAS# 778576-62-8 | InvivoChem this compound [invivochem.com]

- 2. This compound (GRC 3886) | PDE4 Inhibitor [medchemexpress.com]

- 3. | PDE | TargetMol this compound [targetmol.com]

- 4. Supplier | CAS 778576-62-8 | AOBIOUS this compound [aobious.com]

- 5. 778576-62-8 | this compound | ChemScene llc [chemscene.com]

Oglemilast animal model inflammatory airway disease

Oglemilast and PDE4 Inhibition in Airway Disease

This compound is a phosphodiesterase-4 (PDE4) inhibitor that was investigated in clinical trials for inflammatory diseases [1]. PDE4 enzymes break down cyclic AMP (cAMP), a key second messenger that regulates inflammation [2]. Inhibiting PDE4 increases intracellular cAMP levels, leading to downstream effects that suppress the production of various inflammatory cytokines [1] [3].

Research suggests that targeting the PDE4B subtype may be particularly relevant for inflammatory diseases, as it is a major cAMP-metabolizing enzyme in inflammatory cells and its inhibition is associated with fewer side effects compared to other subtypes like PDE4D [1] [3]. The table below summarizes the role of PDE4 and the rationale for its inhibition.

| Aspect | Description | Therapeutic Rationale for Inhibition |

|---|---|---|

| Primary Function | Hydrolyzes cyclic AMP (cAMP) to AMP [2]. | Increases intracellular cAMP levels [2]. |

| Key Subtype | PDE4B [1] [3]. | Lower potential for side effects compared to PDE4D; major metabolizer in inflammatory cells [1] [3]. |

| Role in Inflammation | Regulates production of pro-inflammatory cytokines (e.g., TNF-α, ILs); linked to NF-κB signaling [1] [3]. | Suppresses inflammatory cytokine production; modulates immune cell function (e.g., macrophages, T-cells) [1] [3]. |

| Associated Inflammatory Mediators | NF-κB, TNF-α, IL-23, IL-17, IL-6, IL-12 [1]. | Broader anti-inflammatory effect across multiple pathways [1]. |

Animal Models for PDE4 Inhibitor Research

Although specific this compound model data was not found, established animal models for evaluating PDE4 inhibitors in airway disease are documented. The following table compares two common allergen-induced models.

| Model Characteristic | House Dust Mite (HDM) Model | Ovalbumin (OVA) Model |

|---|---|---|

| Allergen Type | Natural, complex mixture of allergenic proteins (e.g., Der p 1, Der p 2) [4]. | Purified, conventional food-derived model antigen [4]. |

| Clinical Relevance | High; mimics human aeroallergen exposure and key pathologies like epithelial barrier disruption [4] [5]. | Low; not a relevant human aeroallergen [4]. |

| Sensitization Requirement | Can sensitize animals through airway exposure without adjuvants [4]. | Requires adjuvants (e.g., Alum) for effective sensitization [4]. |

| Inflammation Profile | Robust eosinophilic inflammation and Th2 immune response (elevated IL-4, IL-5, IL-13) [4] [5]. | Typically induces milder eosinophilic inflammation; may require repeated challenges for robust response [4]. |

| Key Readouts | Lung eosinophil count in BALF, serum IgE, airway hyperresponsiveness (AHR), mucus hypersecretion [4] [5]. | Lung eosinophil count in BALF, serum IgE, histopathology of lung tissue [4]. |

Other models mentioned in the search results include a shrimp tropomyosin (ST) model, which can induce a potent Th2 response similar to HDM [4], and a papain and tobacco smoke co-exposure model used to study complex conditions like asthma-COPD overlap (ACO) [6].

Proposed Experimental Workflow

Based on the general principles from the search results, the diagram below outlines a potential workflow for evaluating a compound like this compound in an animal model of allergic airway inflammation.

Key Methodological Considerations

When designing a study based on the workflow above, here are critical parameters and endpoints to consider, derived from the analyzed models [4] [5].

- Animals: Female C57BL/6J mice (6-8 weeks old) are commonly used [4].

- Sensitization: Typically performed via intraperitoneal (i.p.) injection, often with an adjuvant like Al(OH)₃ to enhance the immune response [4]. The HDM model may also allow for sensitization via the airway without an adjuvant [4].

- Challenge: The allergen is delivered directly to the airways via intranasal (i.n.) or intratracheal (i.t.) instillation under anesthesia [4]. The number of challenges can vary from a single exposure to multiple days to adjust the inflammation severity [4].

- Dosing: The test compound (e.g., this compound) can be administered orally (e.g., by gavage) or via other routes. Dosing typically occurs during the challenge period to assess therapeutic effect.

- Endpoint Measurements:

- Bronchoalveolar Lavage (BAL) Fluid: Analyze for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) to quantify airway inflammation [4] [5].

- Serum Immunoglobulins: Measure total IgE and allergen-specific IgE/IgG1 levels as markers of the systemic allergic response [4] [5].

- Cytokine/Chemokine Profiling: Quantify mRNA or protein levels of key mediators (e.g., IL-4, IL-5, IL-13, CCL11/eotaxin) in lung tissue or BALF via qRT-PCR or ELISA [4].

- Lung Histopathology: Assess tissue sections stained with H&E for inflammatory infiltration and PAS for goblet cell hyperplasia and mucus production [4] [5].

- Airway Hyperresponsiveness (AHR): Measure lung function parameters (e.g., enhanced pause - Penh, or airway resistance - RI) in response to increasing doses of methacholine [5].

Future Research Directions

To build upon this foundation, you might consider investigating the following, which were highlighted in the search results as active areas of research:

- Multi-Target Strategies: Explore combinations of PDE4 inhibition with other targets, such as prolyl hydroxylase domain enzymes (PHD1/2), to simultaneously address inflammation and epithelial barrier repair, a promising strategy for complex diseases like IBD that could be relevant for severe airway inflammation [1].

- Humanized Mouse Models: Utilizing models that incorporate human genes or immune cells could improve the translational relevance of preclinical findings for human asthma and COPD [7].

- Trained Immunity-Based Vaccines (TIbV): Investigate how bacterial preparations like MV130 can reprogram the innate immune system to protect against allergic airway inflammation, potentially revealing new mechanisms that could synergize with pharmacological PDE4 inhibition [5].

Protocol Summary and Disclaimer

This document synthesizes a protocol for evaluating a PDE4 inhibitor like this compound by integrating established methodologies from recent scientific literature on allergic airway disease models. The core approach involves sensitizing and challenging mice with a clinically relevant allergen like HDM, administering the compound, and analyzing inflammation through cellular, molecular, and functional readouts.

Important Disclaimer: This is a generalized framework for research purposes only. Specific details such as the exact dosage, formulation, and dosing schedule for this compound were not found in the search results and must be determined from primary literature or through empirical optimization. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) and follow national and institutional guidelines for the humane care and use of laboratory animals.

References

- 1. Comprehensive computational strategies for multi-target ... [nature.com]

- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to ... [mdpi.com]

- 3. The regulatory role of PDE4B in the progression ... [frontiersin.org]

- 4. Acute airway eosinophilic inflammation model in mice ... [frontiersin.org]

- 5. A mucosal vaccine prevents eosinophilic allergic airway ... [nature.com]

- 6. Airway inflammation in a novel mouse model of asthma ... [sciencedirect.com]

- 7. Mouse Models for Studying the Mechanisms and ... [pubmed.ncbi.nlm.nih.gov]

phosphodiesterase-4 inhibitor experimental protocols

Introduction to PDE4 as a Therapeutic Target

Phosphodiesterase-4 (PDE4) is a critical intracellular enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), thereby regulating numerous cellular signaling pathways [1] [2]. As the largest of the 11 PDE families, PDE4 comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) with approximately 25 different isoforms generated through alternative splicing [1] [3]. The distribution of these subtypes varies significantly across tissues: PDE4A is highly expressed in the brain and specific peripheral tissues, PDE4B is predominant in immune cells and brain, PDE4C shows minimal expression across tissues, and PDE4D is highest in bladder, muscle, and cardiovascular tissues [4].

The therapeutic interest in PDE4 inhibitors stems from their ability to elevate intracellular cAMP levels, which subsequently modulates immune cell functions, reduces pro-inflammatory cytokine production, and enhances anti-inflammatory mediators [3] [2]. This mechanism has proven valuable across multiple therapeutic areas, with approved PDE4 inhibitors including roflumilast for COPD, apremilast for psoriatic arthritis, and crisaborole for atopic dermatitis [4] [2]. Current research focuses on developing subtype-selective inhibitors to enhance efficacy while minimizing side effects, particularly targeting PDE4B for inflammation and avoiding PDE4D to reduce emetic responses [5] [6] [3].

PDE4 Experimental Workflow

The diagram below outlines a comprehensive workflow for PDE4 inhibitor screening and characterization:

Detailed Experimental Protocols

Computational Screening Protocols

1.1. Pharmacophore-Based Virtual Screening

Purpose: To identify potential PDE4 inhibitors from large chemical libraries using structure-based pharmacophore models [7] [5].

Procedure:

- Protein Preparation: Obtain crystal structure of PDE4 (e.g., PDB ID: 7W4X) from Protein Data Bank. Prepare the structure using molecular modeling software (e.g., Maestro) through preprocessing, optimization, and energy minimization with OPLS2005 forcefield [7].

- Pharmacophore Generation: Develop receptor cavity-based pharmacophore model using Phase tool. Select binding pocket residues manually to define chemical features critical for PDE4 inhibition [7].

- Compound Library Preparation: Retrieve chemical database (e.g., ChemDiv Diversity Library, Maybridge, SPECS). Generate up to 20 conformers per compound using Epik at physiological pH. Remove high-energy tautomers [7] [5].

- Virtual Screening: Screen compound library against pharmacophore hypothesis. Apply phase score threshold (typically >1.5) based on RMSD site matching, volume score, and vector alignments [7].

Validation: Use known PDE4 inhibitors (e.g., rolipram, roflumilast) as positive controls to validate screening performance.

1.2. Molecular Docking Studies

Purpose: To predict binding modes and affinities of virtual screening hits [7] [5].

Procedure:

- Grid Generation: Define active site using coordinates from crystal structure (e.g., X=24.03, Y=2.80, Z=-25.75 for PDE4) [7].

- Ligand Preparation: Process screened hits using LigPrep tool to generate 3D structures with proper ionization states [7].

- Docking Protocol: Perform docking using Glide SP or XP modules. Apply standard precision (SP) for initial screening and extra precision (XP) for selectivity analysis between PDE4 subtypes [7] [5].

- Binding Analysis: Evaluate binding poses, key interactions with catalytic residues (e.g., metal interactions, hydrogen bonds, hydrophobic contacts), and docking scores [5].

Biochemical Assay Protocols

2.1. Enzyme Inhibition Assay (IMAP Format)

Purpose: To determine inhibitory potency (IC₅₀) of compounds against purified PDE4 enzyme [8].

Procedure:

- Reaction Setup: Dispense 2 μL/well of PDE4 enzyme mixture (0.05 ng/μL enzyme in 10 mM Tris pH 7.2, 10 mM MgCl₂, 1 mM DTT, 0.05% NaN₃, 0.15% BSA) into 1536-well black solid bottom plates [8].

- Compound Addition: Transfer 23 nL/well of test compounds in DMSO using pintool station. Include controls (DMSO for basal activity, known inhibitors for maximal inhibition) [8].

- Substrate Addition: Add 2 μL/well of 200 nM cAMP substrate. Centrifuge plates at 1000 rpm for 15 seconds [8].

- Incubation: Incubate for 40 minutes at room temperature to allow enzymatic reaction.

- Detection: Add 4 μL/well of IMAP detection reagent. Incubate for 1 hour at room temperature [8].

- Measurement: Read fluorescence polarization using compatible plate reader (e.g., ViewLux) with excitation 480 nm and emission 540 nm [8].

Data Analysis: Calculate % inhibition relative to controls. Determine IC₅₀ values using nonlinear regression of concentration-response data.

2.2. Alternative Biochemical Assay (Scintillation Proximity Format)

Purpose: High-throughput screening of compound libraries using scintillation proximity assay (SPA) [9].

Procedure:

- Prepare reaction mixture containing purified PDE4 catalytic domain, ³H-cAMP substrate, and test compounds in 384-well plates.

- Incubate for 60 minutes at room temperature.

- Stop reaction and bind to SPA beads.

- Measure radioactivity using scintillation counter.

- Identify hits showing >50% inhibition at screening concentration.

Cell-Based Assay Protocols

3.1. cAMP Sensing Assay Using CNG Channel

Purpose: To evaluate cellular activity and membrane permeability of PDE4 inhibitors in a physiological context [8].

Procedure:

- Cell Line Maintenance: Culture TSHR-CNG-HEK293 cells (co-expressing thyroid stimulating hormone receptor and cyclic nucleotide-gated cation channel) in DMEM with 10% FBS, 250 μg/mL Geneticin, 1 μg/mL Puromycin at 37°C, 5% CO₂ [8].

- Cell Plating: Dispense 1000 cells/well in black, clear-bottom, tissue culture-treated 1536-well plates in 3 μL assay medium (DMEM, 2% FBS, penicillin/streptomycin). Incubate 24 hours at 37°C with 5% CO₂ [8].

- Dye Loading: Add 3 μL/well of 1× membrane potential dye. Incubate for 1 hour at room temperature protected from light [8].

- Compound Treatment: Transfer 23 nL/well of test compounds in DMSO using pintool station. Include reference PDE4 inhibitors (e.g., RO20-1724) as controls [8].

- Incubation and Measurement: Incubate for 30 minutes at room temperature. Measure fluorescence using plate reader (e.g., Envision) with excitation 535(±20) nm and emission 590(±20) nm [8].

Mechanism: PDE4 inhibition increases intracellular cAMP, which opens co-expressed CNG channels, causing cation influx and membrane depolarization detected by the membrane potential-sensitive dye [8].

3.2. Cytokine Profiling in Immune Cells

Purpose: To assess functional consequences of PDE4 inhibition on inflammatory responses.

Procedure:

- Isolate human peripheral blood mononuclear cells (PBMCs) or specific immune cell populations.

- Pre-treat cells with PDE4 inhibitors for 1 hour.

- Stimulate with LPS (10-100 ng/mL) or other relevant activators.

- Incubate for 18-24 hours at 37°C, 5% CO₂.

- Collect supernatants and measure cytokine levels (TNF-α, IL-6, IL-17, etc.) using ELISA or multiplex assays.

- Analyze dose-dependent inhibition of pro-inflammatory cytokines.

Selectivity and Binding Characterization Protocols

4.1. Molecular Dynamics Simulations

Purpose: To evaluate binding stability and selectivity of PDE4 inhibitors, particularly for subtype-selective compounds [7] [5].

Procedure:

- System Preparation: Solvate protein-ligand complexes in TIP3P water model in a periodic box with 10 Å padding. Add 0.15 M NaCl to mimic physiological conditions [7].

- Minimization and Equilibration: Perform energy minimization using OPLS_2005 force field. Conduct relaxation phase before production simulation [7].

- Production Simulation: Run 100 ns MD simulations using Desmond or similar software at 300 K and 1 atm pressure (NPT ensemble). Save trajectories at 40 ps intervals [7] [5].

- Analysis: Calculate RMSD, RMSF, protein-ligand contacts, and binding free energies using MM-GBSA approaches [7].

4.2. Binding Free Energy Calculations

Purpose: To quantitatively estimate binding affinities of PDE4 inhibitors [7].

Procedure:

- Extract snapshots from equilibrated MD trajectories.

- Calculate binding free energies (ΔGbind) using Prime-MMGBSA module with VSGB solvation model and OPLS_2005 force field.

- Compare binding energies between PDE4 subtypes to assess selectivity.

Key Experimental Parameters and Conditions

Table 1: Biochemical Assay Conditions for PDE4 Inhibition Studies

| Parameter | IMAP Format [8] | SPA Format [9] | Cell-Based [8] |

|---|---|---|---|

| Enzyme Concentration | 0.05 ng/μL | Not specified | Endogenous (cell-based) |

| Substrate Concentration | 200 nM cAMP | ³H-cAMP (specific activity not provided) | Endogenous production |

| Buffer Composition | 10 mM Tris pH 7.2, 10 mM MgCl₂, 1 mM DTT, 0.05% NaN₃, 0.15% BSA | Not specified | DMEM + 2% FBS |

| Incubation Time | 40 minutes | 60 minutes | 30 minutes post-compound |

| Detection Method | Fluorescence polarization | Scintillation counting | Fluorescence (membrane potential) |

| Throughput | 1536-well format | 384-well format | 1536-well format |

Table 2: Key Parameters for Computational PDE4 Studies

| Parameter | Virtual Screening [7] | Molecular Docking [7] | MD Simulations [7] |

|---|---|---|---|

| Software | Phase, Epik | Glide, Maestro | Desmond |

| Force Field | N/A | OPLS2005 | OPLS_2005 |

| Grid Coordinates | N/A | X=24.03, Y=2.80, Z=-25.75 | N/A |

| Simulation Time | N/A | N/A | 100 ns |

| Solvation Model | N/A | N/A | TIP3P |

| Temperature/Pressure | N/A | N/A | 300 K, 1 atm |

cAMP Signaling Pathway and PDE4 Inhibition Mechanism

The diagram below illustrates the molecular mechanism of PDE4 in cAMP signaling and the effects of its inhibition:

Troubleshooting and Optimization Guidelines

Low Signal in Cell-Based Assays: Ensure proper cell viability and expression of CNG channel. Optimize cell density and dye loading conditions. Validate system with known PDE4 inhibitors like RO20-1724 [8].

High Variability in Biochemical Assays: Freshly prepare cAMP substrate solutions. Ensure consistent enzyme handling and avoid repeated freeze-thaw cycles. Include robust positive and negative controls in each plate [8].

Poor Correlation Between Biochemical and Cellular Activity: Assess compound permeability using parallel artificial membrane permeability assays. Consider prodrug strategies or formulation approaches for compounds with good target affinity but poor cellular penetration [8].

Lack of Selectivity Between PDE4 Subtypes: Focus on regions of structural difference between subtypes. Utilize molecular dynamics to understand binding stability differences. Consider allosteric inhibitors for improved selectivity profiles [5] [6].

Crystallization Challenges for Structure-Based Design: Optimize protein construct design (often catalytic domain only). Include bound inhibitors to stabilize conformation. Consider co-crystallization with optimized inhibitors like those described in recent structural studies [9].

Emerging Applications and Future Directions

Recent research has expanded the potential applications of PDE4 inhibitors beyond traditional inflammatory diseases. Selective PDE4B inhibitors are showing promise in ischemic stroke models, where prophylactic administration significantly reduced lesion size and neutrophil infiltration, suggesting potential for patients at risk of recurrent stroke [10]. In neurodegenerative disorders, brain-penetrating PDE4 inhibitors like zatolmilast are being investigated as cognitive enhancers and for their neuroprotective effects [3].

The development of PDE4B/D-selective inhibitors represents the next generation of therapeutics, with compounds like nerandomilast, zatolmilast, orismilast, and PF-07038124 currently in late-stage clinical trials [3]. These selective inhibitors target the short isoforms PDE4B2 and PDE4D1/D2, which are critically upregulated in activated immune cells, potentially offering enhanced efficacy with reduced side effects compared to pan-PDE4 inhibitors [3].

References

- 1. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase-4 Inhibitors for the Treatment of ... [frontiersin.org]

- 3. Next Generation PDE4 Inhibitors that Selectively Target ... [link.springer.com]

- 4. PDE4 inhibitors: potential protective effects in inflammation ... [frontiersin.org]

- 5. Docking based screening and molecular dynamics ... [pubmed.ncbi.nlm.nih.gov]

- 6. Docking based screening and molecular dynamics ... [sciencedirect.com]

- 7. Insilico discovery of novel Phosphodiesterase 4 (PDE4 ... [pmc.ncbi.nlm.nih.gov]

- 8. A Cell-based PDE4 Assay in 1536-well Plate format ... [pmc.ncbi.nlm.nih.gov]

- 9. Drug repurposing and structure-based discovery of new ... [sciencedirect.com]

- 10. Prophylactic PDE4 and PDE4B inhibition reduce lesion ... [pmc.ncbi.nlm.nih.gov]

Oglemilast cell culture treatment concentration

Oglemilast Treatment Concentration Data

The table below summarizes the key biochemical and cellular activity data for this compound, which should serve as a starting point for determining your treatment concentrations.

| Assay Type | Description / Cell Line | Reported Value (IC₅₀ / EC₅₀) | Citations |

|---|---|---|---|

| Biochemical Assay | PDE4D3 Enzyme Inhibition | IC₅₀ = 0.5 nM | [1] [2] |

| Biochemical Assay | PDE4 Enzyme Inhibition (Overall) | IC₅₀ = 1.4 nM | [3] |

| Biochemical Assay | PDE4B Enzyme Inhibition | IC₅₀ = 2.5 nM | [3] |

| Biochemical Assay | PDE4D Enzyme Inhibition | IC₅₀ = 1.7 nM | [3] |

| Cell-Based Assay | PDE4B1 Reporter Cell Line | EC₅₀ = 11.4 nM | [1] [2] |

| Cell-Based Assay | PDE4D3 Reporter Cell Line | EC₅₀ = 4.4 nM | [1] [2] |

| Cell-Based Assay | Human Whole Blood (LPS-induced TNFα inhibition) | IC₅₀ = 190 nM | [3] |

Experimental Protocol for Cell Treatment

Here is a detailed protocol for preparing this compound stock solutions and applying them to cell cultures.

Preparation of Stock Solution

- Solubility: this compound is soluble in DMSO at at least 4 mg/mL (approximately 7.75 mM) [1] [3].

- Procedure:

- Weigh the desired amount of this compound powder.

- Dissolve it in pure, sterile DMSO to create a concentrated stock solution (e.g., 10 mM).

- Sonication is recommended to ensure complete dissolution [1].

- Once dissolved, aliquot the stock solution to avoid repeated freeze-thaw cycles.

- Storage: Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month) [1] [2].

Dosing of Cell Cultures

- Intermediate Dilution: Before adding to cells, dilute the stock solution in your cell culture medium. The final concentration of DMSO in the culture should typically not exceed 0.1% to avoid cytotoxicity.

- Treatment Concentration: Based on the data in the table above, a logical starting concentration range for in vitro experiments is 1 nM to 1000 nM.

- Pre-treatment: In inflammation models, a common approach is to pre-treat cells with this compound for 30 minutes to 2 hours before applying an inflammatory stimulus (e.g., LPS).

Mechanism of Action and Experimental Workflow

Understanding this compound's mechanism will help you design and interpret your experiments effectively. The following diagram illustrates its action and a typical experimental workflow.

Critical Considerations for Your Experiment

- Cell Type Variability: The effective concentration is highly dependent on your specific cell type, its expression levels of PDE4 isoforms (PDE4A, B, C, D), and the assay readout [4] [5]. The EC₅₀ can vary by an order of magnitude between different reporter cell lines, as shown in the data table.

- Dose-Response is Essential: The concentrations provided are starting points. You must perform a dose-response curve for your specific model to accurately determine the optimal and effective concentration.

- Solvent Control is Non-Negotiable: The critical importance of including a DMSO vehicle control, prepared in parallel without the drug, cannot be overstated.

References

- 1. | PDE | TargetMol this compound [targetmol.com]

- 2. | PDE4 inhibitor | CAS# 778576-62-8 | InvivoChem this compound [invivochem.com]

- 3. | CAS:778576-62-8 | Potent... | Manufacturer BioCrick this compound [biocrick.com]

- 4. Comprehensive computational strategies for multi-target ... [nature.com]

- 5. Phosphodiesterase-4 Inhibitors for the Treatment of ... [frontiersin.org]

Frequently Asked Questions: Solubility Basics & Challenges

Q1: What is the difference between 'solubility' and 'dissolution'?

- A: Solubility is a thermodynamic property, defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific temperature and pressure conditions [1]. Dissolution is a kinetic process describing the rate at which a solute dissolves in a solvent to form a solution [1]. For oral drugs, dissolution must occur before absorption can happen.

Q2: Why is poor aqueous solubility a major problem in drug development?

- A: Poorly water-soluble drugs face significant challenges in achieving sufficient absorption in the gastrointestinal tract, leading to low and variable bioavailability [1]. It is estimated that up to 40% of commercialized products and 70–90% of drug candidates in the development stage are poorly soluble, making this a primary hurdle in bringing new drugs to market [1].

Q3: How are drugs classified based on solubility?

- A: The Biopharmaceutical Classification System (BCS) categorizes drug substances into four classes based on their aqueous solubility and intestinal permeability [1]. Poorly soluble drugs fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) [1].

| BCS Class | Solubility | Permeability | Example Drug Molecules | | :--- | :--- | :--- | :--- | | Class I | High | High | Mefloquine HCl, Quinine sulfate [1] | | Class II | Low | High | Ibuprofen, Nifedipine, Carbamazepine [1] | | Class III | High | Low | Amoxicillin, Fluconazole [1] | | Class IV | Low | Low | Acetazolamide, Doxycycline [1] |

Q4: What key factors affect a drug's solubility?

- A: Several physical and chemical factors influence solubility [1]. | Factor | Impact on Solubility | | :--- | :--- | | Particle Size | Reducing particle size increases surface area, which can enhance dissolution and apparent solubility [1]. | | Temperature | Solubility typically increases with temperature if the dissolution process is endothermic [1]. | | Crystal Form | Amorphous forms possess higher kinetic energy and solubility compared to their crystalline counterparts [2]. | | pH of Medium | For ionizable compounds, solubility depends on the pH of the medium and the drug's pKa. | | Nature of Solvent | The chemical properties of both the solute and solvent drastically affect solubility [1]. |

Troubleshooting Guide: Common Solubility Issues & Solutions

The following table summarizes common challenges and strategies derived from general principles of handling poorly soluble drugs.

| Problem/Symptom | Possible Root Cause | Recommended Solution & Strategies |

|---|

| Low Apparent Solubility | High crystal lattice energy; hydrophobic molecular structure. | - Chemical Modification: Investigate salt formation or create co-crystals [1].

- Physical Modification: Reduce particle size via micronization or nanosuspension [1].

- Formulation Approach: Use cosolvents (e.g., PEG-400) [3], surfactants, or cyclodextrin complexation [1]. | | Poor Dissolution Rate | Low surface area or poor wettability. | - Particle Size Reduction: Use techniques like co-milling with excipients (e.g., crospovidone) to enhance solubilization [3].

- Solid Dispersions: Develop amorphous solid dispersions (ASDs) using polymers to increase dissolution rate and achieve supersaturation [1] [2]. | | Precipitation from Solution | Metastable supersaturation is achieved but not maintained. | - Precipitation Inhibitors: Incorporate polymers (e.g., HPMC, PVP) into ASDs to inhibit crystallization and stabilize the supersaturated state [2]. | | In-vitro / In-vivo Correlation Failure | Non-biorelevant dissolution methods; failure to account for supersaturation. | - Biorelevant Media: Use dissolution media that mimic intestinal fluids (e.g., with bile salts) [2].

- Non-Sink Conditions: Develop dissolution methods that allow for and measure supersaturation, rather than only using traditional sink conditions [2]. |

Experimental Protocols: Measuring & Enhancing Solubility

Kinetic vs. Thermodynamic Solubility Testing

Choosing the right type of solubility test is critical at different stages of drug development [4].

- Kinetic Solubility Testing

- Application: Early-stage screening during lead identification and optimization [4].

- Protocol: A compound is first fully dissolved in a stock solution of an organic solvent (typically DMSO). A small aliquot of this stock is then introduced into an aqueous buffer, and the concentration at which precipitation occurs is measured [4]. This method evaluates the stability of a pre-dissolved compound.

- Thermodynamic Solubility Testing

- Application: Later stages for formulation optimization and predicting in vivo behavior [4].

- Protocol: The shake-flask method is used. An excess of the solid crystalline drug is added to a solvent system (e.g., aqueous buffer) and agitated for a prolonged period (typically 24-72 hours) at a constant temperature (e.g., 37°C) until equilibrium is reached [2]. The solution is then filtered, and the concentration of the dissolved drug is analyzed (e.g., by HPLC-UV). This measures the true equilibrium solubility [4].

A Workflow for Solubility Enhancement

For a systematic approach to improving the solubility of a challenging compound like oglemilast, follow the decision tree below. This workflow synthesizes strategies from the search results.

Key Protocol: Investigating Cosolvent Systems

Research on olmesartan medoxomil demonstrates a protocol for using PEG-400, which could be applied to this compound [3].

- Objective: Determine the solubility and solution thermodynamics of a drug in (PEG-400 + water) cosolvent mixtures.

- Materials: Drug compound, polyethylene glycol 400 (PEG-400), water, analytical balance, shaking water bath, HPLC system.

- Method:

- Prepare binary mixtures of PEG-400 and water across a range of mass fractions (e.g., 0-100% PEG).

- Add an excess amount of the drug to each vial containing the cosolvent mixture.

- Seal the vials and agitate them in a shaking water bath maintained at 37°C for at least 24 hours to reach equilibrium.

- After equilibration, filter each sample through a syringe filter (e.g., 0.45 µm).

- Analyze the concentration of the drug in the filtrate using a validated HPLC method.

- Plot the mole fraction solubility of the drug against the mass fraction of PEG-400.

- Data Analysis: The process is often "endothermic and entropy-driven," meaning solubility increases with temperature and the disorder of the system [3].

Advanced & Emerging Techniques

- Amorphous Solid Dispersions (ASDs): ASDs are a leading strategy where the drug is dispersed in a polymer matrix in an amorphous state, offering higher energy and solubility than the crystalline form. Upon dissolution, ASDs can create a supersaturated solution, enhancing absorption [2]. The key is to select polymers (e.g., HPMC, PVP-VA) that inhibit drug precipitation from this supersaturated state [2].

- Solvent-Free Synthetic Approaches: For creating new chemical entities derived from insoluble starting materials, high-temperature ball milling has been developed. This solid-state, mechanochemical technique can perform cross-coupling reactions on insoluble aryl halides that would not react in conventional solution-based chemistry, opening a new path for creating otherwise inaccessible molecules [5].

References

- 1. A Step towards Bioavailability Enhancement of Poorly Soluble ... [pmc.ncbi.nlm.nih.gov]

- 2. Challenges and Strategies for Solubility Measurements ... [link.springer.com]

- 3. Solubility determination and solution thermodynamics of ... [semanticscholar.org]

- 4. 4 Ways Drug Solubility Testing Helps Discovery & ... [labtesting.wuxiapptec.com]

- 5. Toward overcoming solubility in organic chemistry issues [phys.org]

Oglemilast stability in solution storage

Oglemilast Technical Support Center

Frequently Asked Questions (FAQs)